molecular formula C12H13F2N3O B11749890 2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11749890
M. Wt: 253.25 g/mol
InChI Key: QJPXFBODKLGKFZ-UHFFFAOYSA-N
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Description

2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an ethan-1-ol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of structural features contributes to its distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

2-[4-[(3,5-difluorophenyl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13F2N3O/c13-10-3-9(4-11(14)5-10)6-15-12-7-16-17(8-12)1-2-18/h3-5,7-8,15,18H,1-2,6H2

InChI Key

QJPXFBODKLGKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CNC2=CN(N=C2)CCO

Origin of Product

United States

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